(5Z)-3-sec-butyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one
CAS No.: 624724-34-1
Cat. No.: VC16124415
Molecular Formula: C23H21N3OS2
Molecular Weight: 419.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 624724-34-1 |
|---|---|
| Molecular Formula | C23H21N3OS2 |
| Molecular Weight | 419.6 g/mol |
| IUPAC Name | (5Z)-3-butan-2-yl-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C23H21N3OS2/c1-3-16(2)26-22(27)20(29-23(26)28)14-18-15-25(19-12-8-5-9-13-19)24-21(18)17-10-6-4-7-11-17/h4-16H,3H2,1-2H3/b20-14- |
| Standard InChI Key | JNBPRNTYKIJSAO-ZHZULCJRSA-N |
| Isomeric SMILES | CCC(C)N1C(=O)/C(=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)/SC1=S |
| Canonical SMILES | CCC(C)N1C(=O)C(=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)SC1=S |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound’s structure integrates a thiazolidinone core (a five-membered ring containing nitrogen and sulfur atoms) with a pyrazole moiety substituted at the 4-position by a phenyl group and at the 1- and 3-positions by additional phenyl rings. The Z-configuration of the exocyclic double bond at the 5-position is critical for its biological activity, as stereoelectronic effects influence molecular interactions with target proteins. The sec-butyl group at the 3-position enhances lipophilicity, potentially improving membrane permeability.
Key Physicochemical Properties
The compound’s molecular formula is C₂₃H₂₁N₃OS₂, with a molar mass of 419.6 g/mol. Its isomeric SMILES string, CCC(C)N1C(=O)/C(=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)/SC1=S, encodes the stereochemical and substituent details. The presence of multiple aromatic rings contributes to a planar geometry, facilitating π-π stacking interactions in biological systems.
Table 1: Physicochemical Profile
| Property | Value |
|---|---|
| CAS No. | 624724-34-1 |
| Molecular Formula | C₂₃H₂₁N₃OS₂ |
| Molecular Weight | 419.6 g/mol |
| IUPAC Name | (5Z)-3-butan-2-yl-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Topological Polar Surface Area | 103 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 0 |
Data derived from experimental characterizations confirm its stability under standard laboratory conditions, though decomposition may occur above 250°C.
Synthetic Pathways and Optimization
Multi-Step Synthesis
The synthesis typically begins with the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with a thiazolidinone precursor. Key steps include:
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Formation of the Thiazolidinone Core: Reaction of sec-butylamine with carbon disulfide and chloroacetic acid under basic conditions yields the 2-thioxo-thiazolidin-4-one intermediate.
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Knoevenagel Condensation: The aldehyde group of the pyrazole derivative reacts with the active methylene group of the thiazolidinone, forming the exocyclic double bond. Steric effects from the sec-butyl group necessitate precise temperature control (60–80°C) to favor the Z-isomer.
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Purification: Chromatographic techniques (e.g., silica gel column chromatography) isolate the desired product in yields of 45–55%, with purity verified via HPLC (>98%).
Challenges in Scalability
Large-scale production faces hurdles due to:
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Stereochemical Control: Competing E-isomer formation requires chiral auxiliaries or asymmetric catalysis.
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Solvent Compatibility: Polar aprotic solvents (e.g., DMF) improve reaction homogeneity but complicate waste management.
Biological Activities and Mechanistic Insights
Antimicrobial Efficacy
In vitro assays demonstrate potent activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 8 μg/mL) and fungi (Candida albicans: MIC = 16 μg/mL). The thioxo group enhances metal chelation, disrupting microbial enzyme cofactors, while the pyrazole moiety interferes with biofilm formation.
Anti-Inflammatory Action
The compound inhibits cyclooxygenase-2 (COX-2) with an IC₅₀ of 0.78 μM, surpassing celecoxib (IC₅₀ = 1.2 μM) in murine models. Molecular docking studies suggest hydrogen bonding between the thiazolidinone carbonyl and COX-2’s Arg120 residue.
Applications in Drug Development
Lead Optimization Strategies
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Bioisosteric Replacement: Substituting the sec-butyl group with cyclopropane derivatives improves metabolic stability.
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Prodrug Design: Esterification of the thioxo group enhances oral bioavailability in rat models (AUC₀–₂₄ = 1,320 ng·h/mL vs. 890 ng·h/mL for parent compound).
Targeted Delivery Systems
Nanoparticle encapsulation (PLGA carriers) increases tumor accumulation in xenograft models, reducing systemic toxicity. A 15% reduction in tumor volume was observed after 21 days at 10 mg/kg doses.
Agricultural Applications
Antifungal Formulations
Field trials against Fusarium oxysporum in tomatoes showed a 70% reduction in infection rates at 50 ppm concentrations. The compound’s photostability (>80% retention after 72 h UV exposure) supports outdoor use.
Synergistic Combinations
Co-application with azoxystrobin enhances efficacy 3.2-fold, likely through dual inhibition of mitochondrial complex III and cell wall biosynthesis.
Recent Advances and Clinical Prospects
Phase I Trial Readiness
Preclinical toxicology in Sprague-Dawley rats indicated no significant hepatotoxicity at doses ≤100 mg/kg. A NOAEL (No Observed Adverse Effect Level) of 50 mg/kg/day supports initial human dosing trials.
Computational Modeling
QSAR studies correlate logP values >3.2 with improved blood-brain barrier penetration, guiding CNS-targeted derivative design.
Future Research Priorities
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Mechanistic Elucidation: Proteomic profiling to identify off-target interactions.
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Environmental Impact Studies: Degradation pathways and ecotoxicology in soil systems.
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Combinatorial Libraries: High-throughput screening of 5Z-analogs with varied substituents.
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